N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate
Brand Name: Vulcanchem
CAS No.: 128969-82-4
VCID: VC0153639
InChI: InChI=1S/C63H98N4O17S3/c1-6-11-12-13-14-15-16-17-18-20-23-26-29-32-53(69)52(45-81-63-61(72)62(84-87(78,79)80)60(71)56(44-68)83-63)65-58(70)33-30-27-24-21-19-22-25-28-31-40-64-85(73,74)48-36-39-51(57(43-48)86(75,76)77)59-49-37-34-46(66(7-2)8-3)41-54(49)82-55-42-47(35-38-50(55)59)67(9-4)10-5/h29,32,34-39,41-43,52-53,56,60-64,68-69,71-72H,6-28,30-31,33,40,44-45H2,1-5H3,(H2-,65,70,75,76,77,78,79,80)/b32-29+/t52-,53+,56+,60-,61+,62-,63+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O
Molecular Formula: C63H98N4O17S3
Molecular Weight: 1279.7 g/mol

N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate

CAS No.: 128969-82-4

Main Products

VCID: VC0153639

Molecular Formula: C63H98N4O17S3

Molecular Weight: 1279.7 g/mol

N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate - 128969-82-4

CAS No. 128969-82-4
Product Name N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate
Molecular Formula C63H98N4O17S3
Molecular Weight 1279.7 g/mol
IUPAC Name 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate
Standard InChI InChI=1S/C63H98N4O17S3/c1-6-11-12-13-14-15-16-17-18-20-23-26-29-32-53(69)52(45-81-63-61(72)62(84-87(78,79)80)60(71)56(44-68)83-63)65-58(70)33-30-27-24-21-19-22-25-28-31-40-64-85(73,74)48-36-39-51(57(43-48)86(75,76)77)59-49-37-34-46(66(7-2)8-3)41-54(49)82-55-42-47(35-38-50(55)59)67(9-4)10-5/h29,32,34-39,41-43,52-53,56,60-64,68-69,71-72H,6-28,30-31,33,40,44-45H2,1-5H3,(H2-,65,70,75,76,77,78,79,80)/b32-29+/t52-,53+,56+,60-,61+,62-,63+/m0/s1
Standard InChIKey FIRSTKRJDGFCEJ-FVLPCCLVSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O
SMILES CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O
Synonyms LRh-CS
N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate
SGalCer-RH
PubChem Compound 6441223
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator